molecular formula C24H34O8 B14199393 Tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate CAS No. 864846-99-1

Tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate

Cat. No.: B14199393
CAS No.: 864846-99-1
M. Wt: 450.5 g/mol
InChI Key: RAKSXYZJNMNCDP-UHFFFAOYSA-N
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Description

Tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate is a chemical compound known for its unique structure and properties. It is a tetraester derivative of dodecadiyne, characterized by the presence of four ester groups attached to a dodecadiyne backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate typically involves the esterification of dodecadiyne-6,6,7,7-tetracarboxylic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include dodecadiyne-6,6,7,7-tetracarboxylic acid, dodecadiyne-6,6,7,7-tetraol, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The diyne backbone may also participate in cycloaddition reactions, leading to the formation of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group arrangement, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in materials science and medicinal chemistry .

Properties

CAS No.

864846-99-1

Molecular Formula

C24H34O8

Molecular Weight

450.5 g/mol

IUPAC Name

tetraethyl dodeca-3,9-diyne-5,5,6,6-tetracarboxylate

InChI

InChI=1S/C24H34O8/c1-7-13-15-17-23(19(25)29-9-3,20(26)30-10-4)24(18-16-14-8-2,21(27)31-11-5)22(28)32-12-6/h7-12,17-18H2,1-6H3

InChI Key

RAKSXYZJNMNCDP-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC(C(=O)OCC)(C(=O)OCC)C(CC#CCC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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